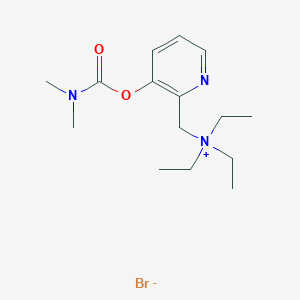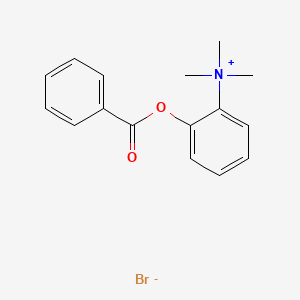
2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide is a quaternary ammonium compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylcarbamoyloxy group and a triethylazanium moiety. It is often used in experimental and research settings due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride and triethylamine. The process can be summarized as follows:
Starting Materials: Pyridine derivative, dimethylcarbamoyl chloride, triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at low temperatures (0°C) to control the reactivity of the intermediates.
Procedure: The pyridine derivative is first reacted with dimethylcarbamoyl chloride to form the dimethylcarbamoyloxy-pyridine intermediate. This intermediate is then treated with triethylamine to form the final quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins, thereby inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hyoscine butylbromide: Another quaternary ammonium compound used for its antispasmodic properties.
Hyoscine hydrobromide: Used to prevent motion sickness and has a similar structure but different pharmacological effects.
Uniqueness
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylcarbamoyloxy group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
66967-88-2 |
|---|---|
Molekularformel |
C15H26BrN3O2 |
Molekulargewicht |
360.29 g/mol |
IUPAC-Name |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium;bromide |
InChI |
InChI=1S/C15H26N3O2.BrH/c1-6-18(7-2,8-3)12-13-14(10-9-11-16-13)20-15(19)17(4)5;/h9-11H,6-8,12H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QMBGVIARFVVBJW-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](CC)(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)







